Benzeneacetonitrile, 4-[bis(2-hydroxyethyl)amino]-alpha,alpha-bis[4-[bis(2-hydroxyethyl)amino]phenyl]-
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Overview
Description
Benzeneacetonitrile, 4-[bis(2-hydroxyethyl)amino]-alpha,alpha-bis[4-[bis(2-hydroxyethyl)amino]phenyl]-: is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of multiple bis(2-hydroxyethyl)amino groups attached to a benzeneacetonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetonitrile, 4-[bis(2-hydroxyethyl)amino]-alpha,alpha-bis[4-[bis(2-hydroxyethyl)amino]phenyl]- typically involves multi-step organic reactions. One common method involves the reaction of benzeneacetonitrile with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetonitrile, 4-[bis(2-hydroxyethyl)amino]-alpha,alpha-bis[4-[bis(2-hydroxyethyl)amino]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Benzeneacetonitrile, 4-[bis(2-hydroxyethyl)amino]-alpha,alpha-bis[4-[bis(2-hydroxyethyl)amino]phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetonitrile, 4-[bis(2-hydroxyethyl)amino]-alpha,alpha-bis[4-[bis(2-hydroxyethyl)amino]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzeneacetonitrile derivatives with different substituents. Examples include:
- 4-[Bis(2-hydroxyethyl)amino]benzaldehyde
- 4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile
- Bis(2-hydroxyethyl)aminoacetonitrile
Uniqueness
What sets Benzeneacetonitrile, 4-[bis(2-hydroxyethyl)amino]-alpha,alpha-bis[4-[bis(2-hydroxyethyl)amino]phenyl]- apart is its unique combination of bis(2-hydroxyethyl)amino groups and the benzeneacetonitrile core. This structure imparts specific chemical and physical properties that make it valuable for various applications, particularly in fields requiring precise molecular interactions and stability .
Properties
CAS No. |
22254-88-2 |
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Molecular Formula |
C32H42N4O6 |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
2,2,2-tris[4-[bis(2-hydroxyethyl)amino]phenyl]acetonitrile |
InChI |
InChI=1S/C32H42N4O6/c33-25-32(26-1-7-29(8-2-26)34(13-19-37)14-20-38,27-3-9-30(10-4-27)35(15-21-39)16-22-40)28-5-11-31(12-6-28)36(17-23-41)18-24-42/h1-12,37-42H,13-24H2 |
InChI Key |
AKWWNBKICNQKQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)(C2=CC=C(C=C2)N(CCO)CCO)C3=CC=C(C=C3)N(CCO)CCO)N(CCO)CCO |
Origin of Product |
United States |
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